molecular formula C21H14F6O5 B611272 Tecarfarin CAS No. 867257-26-9

Tecarfarin

Katalognummer B611272
CAS-Nummer: 867257-26-9
Molekulargewicht: 460.3284
InChI-Schlüssel: QFLNTQDOVCLQKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tecarfarin is a late-stage, vitamin K antagonist (VKA), taken once a day as an oral anticoagulant like warfarin . It is under development for use as an anticoagulant . It has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) .


Synthesis Analysis

Tecarfarin was developed using a retrometabolic drug design process which targets a different metabolic pathway from the one targeted by the most commonly prescribed anticoagulants . This may allow elimination by large capacity and non-saturable tissue esterase pathways that exist throughout the body rather than just in the liver .


Molecular Structure Analysis

The molecular structure of Tecarfarin is C21H14F6O5 . The molar mass is 460.328 g·mol−1 .


Chemical Reactions Analysis

Tecarfarin, like warfarin, was designed to have the same well-established and reversible VKA mechanism of action . It is metabolized by esterases, escaping metabolism by the cytochrome P450 system and thereby avoiding cytochrome P450–mediated drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system .

Wissenschaftliche Forschungsanwendungen

Novel Vitamin K Antagonist

Tecarfarin (ATI-5923) is a new oral vitamin K antagonist. A study by Ellis et al. (2009) showed that tecarfarin, unlike warfarin, is metabolized by esterases and avoids metabolism by the cytochrome P450 system. This characteristic helps in avoiding drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system. Their research suggested that tecarfarin may improve time in therapeutic range compared to warfarin (Ellis et al., 2009).

Comparison with Warfarin

Whitlock et al. (2016) conducted a randomized, double-blind trial comparing tecarfarin and warfarin. The study concluded that tecarfarin did not demonstrate superiority over warfarin for time in therapeutic range (TTR), but it showed similar TTR with well-controlled warfarin and appeared to be safe and well-tolerated (Whitlock et al., 2016).

Metabolism and Pharmacokinetics

Lightning et al. (2010) characterized the metabolism of tecarfarin in vitro using rat, dog, and human hepatocytes. Tecarfarin is metabolized to a single inactive metabolite, ATI‐5900, by human esterases. The study showed that in dog and human hepatocytes, metabolism of tecarfarin was much slower than in rat hepatocytes, which could imply more predictable elimination in vivo compared to warfarin, which is dependent on CYP2C9 and its polymorphisms (Lightning et al., 2010).

Pharmacodynamics and Safety

Albrecht et al. (2017) explored the pharmacokinetic (PK), pharmacodynamic (PD), and safety of tecarfarin in human volunteers. Their studies indicated that tecarfarin had a reduced propensity for drug interactions compared to warfarin. The results demonstrated tecarfarin's tolerability without serious adverse events across multiple studies (Albrecht et al., 2017).

Tecarfarin in Animal Models

Bowersox et al. (2010) assessed the antithrombotic activity of tecarfarin in canine and rabbit thrombosis models. The study showed that tecarfarin, like warfarin, attenuates venous and arterial thrombus formation by reducing the levels of vitamin K-dependent coagulation factors (Bowersox et al., 2010).

Impact of Chronic Kidney Disease on Metabolism

Albrecht et al. (2017) also investigated the effect of chronic kidney disease (CKD) on the metabolism of tecarfarin and warfarin. The study found that CKD inhibits the metabolism of warfarin but not tecarfarin, suggesting that tecarfarin may lead to more predictable dosing in CKD patients requiring anticoagulation therapy (Albrecht et al., 2017).

Safety And Hazards

Tecarfarin has been evaluated in 11 human clinical trials in more than a 1,000 individuals . In Phase 1, Phase 2 and Phase 2/3 clinical trials that have conducted thus far, tecarfarin has generally been well-tolerated in both healthy adult patients and patients with chronic kidney disease .

Zukünftige Richtungen

Tecarfarin has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) . Cadrenal Therapeutics is also pursuing additional regulatory strategies for unmet needs in anticoagulation therapy for patients with LVADs .

Eigenschaften

IUPAC Name

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLNTQDOVCLQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235788
Record name Tecarfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tecarfarin

CAS RN

867257-26-9
Record name Tecarfarin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecarfarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tecarfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECARFARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tecarfarin
Reactant of Route 2
Reactant of Route 2
Tecarfarin
Reactant of Route 3
Reactant of Route 3
Tecarfarin
Reactant of Route 4
Reactant of Route 4
Tecarfarin
Reactant of Route 5
Tecarfarin
Reactant of Route 6
Reactant of Route 6
Tecarfarin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.